molecular formula C14H25NO B2870298 N-(1-Cycloheptyl-2-methylpropan-2-yl)prop-2-enamide CAS No. 2305474-44-4

N-(1-Cycloheptyl-2-methylpropan-2-yl)prop-2-enamide

Katalognummer B2870298
CAS-Nummer: 2305474-44-4
Molekulargewicht: 223.36
InChI-Schlüssel: IZKXUQWLGLBYCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Cycloheptyl-2-methylpropan-2-yl)prop-2-enamide, commonly known as CCPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. CCPA is a selective A1 adenosine receptor agonist, which means it can activate specific receptors in the body that are involved in various physiological processes.

Wirkmechanismus

CCPA works by activating A1 adenosine receptors, which are found in various tissues throughout the body, including the brain, heart, and immune system. Activation of A1 adenosine receptors has been shown to have various physiological effects, including reducing inflammation, protecting against ischemic injuries, and regulating neurotransmitter release.
Biochemical and Physiological Effects
Activation of A1 adenosine receptors by CCPA has been shown to have various biochemical and physiological effects. In the brain, CCPA has been shown to increase the release of the neurotransmitter GABA, which can have anxiolytic and sedative effects. CCPA has also been shown to reduce the release of glutamate, which can have neuroprotective effects. In the heart, CCPA has been shown to reduce the severity of ischemic injuries by increasing blood flow and reducing oxidative stress. In the immune system, CCPA has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

CCPA has several advantages for lab experiments. It is a selective A1 adenosine receptor agonist, which means it can be used to specifically activate these receptors without affecting other receptors in the body. CCPA is also relatively stable and can be stored for long periods without degradation. However, CCPA has some limitations for lab experiments. It has relatively low solubility in water, which can make it difficult to administer in certain experiments. CCPA can also have off-target effects at high concentrations, which can complicate the interpretation of results.

Zukünftige Richtungen

For CCPA research could include further investigation into its neuroprotective properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CCPA could also be studied further for its anti-inflammatory properties and its potential use in the treatment of autoimmune diseases. Additionally, the anti-cancer properties of CCPA could be further explored, particularly in the treatment of other types of cancer. Finally, the development of new analogs of CCPA with improved solubility and selectivity could lead to the discovery of even more potent therapeutic agents.

Synthesemethoden

CCPA is synthesized through a multistep process that involves the reaction of cycloheptanone with methylamine, followed by the reaction of the resulting compound with acetic anhydride. The final step involves the reaction of the resulting compound with propargyl bromide to form CCPA. The purity of CCPA can be increased through recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

CCPA has been extensively studied for its potential therapeutic properties. It has been shown to have neuroprotective effects, particularly in the treatment of ischemic injuries. CCPA has also been shown to have anti-inflammatory properties and can reduce the severity of inflammation in various animal models. Moreover, CCPA has been shown to have anti-cancer properties, particularly in the treatment of breast cancer.

Eigenschaften

IUPAC Name

N-(1-cycloheptyl-2-methylpropan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO/c1-4-13(16)15-14(2,3)11-12-9-7-5-6-8-10-12/h4,12H,1,5-11H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKXUQWLGLBYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCCCC1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.